molecular formula C10H9N3O B176778 4-(2-Oxoimidazolidin-1-yl)benzonitrile CAS No. 144655-81-2

4-(2-Oxoimidazolidin-1-yl)benzonitrile

Cat. No. B176778
M. Wt: 187.2 g/mol
InChI Key: IPGJCVAKBVQPGF-UHFFFAOYSA-N
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Description

“4-(2-Oxoimidazolidin-1-yl)benzonitrile” is a chemical compound with the molecular formula C10H9N3O and a molecular weight of 187.2 g/mol. It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of “4-(2-Oxoimidazolidin-1-yl)benzonitrile” consists of a benzonitrile group attached to an oxoimidazolidinyl group . The InChI code for this compound is 1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14) .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “4-(2-Oxoimidazolidin-1-yl)benzonitrile”. More research would be needed to fully understand its reactivity and the types of reactions it can undergo .


Physical And Chemical Properties Analysis

“4-(2-Oxoimidazolidin-1-yl)benzonitrile” has a boiling point of 179-181°C . It is stored at ambient temperature . For more detailed physical and chemical properties, it would be necessary to refer to specific technical documents or safety data sheets .

Scientific Research Applications

Application in Cancer Research

Specific Scientific Field

The compound “4-(2-Oxoimidazolidin-1-yl)benzonitrile” has been used in the field of Cancer Research .

Summary of the Application

This compound is part of a novel family of antimicrotubule agents known as phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates (PIB-SOs). These agents have shown significant antiproliferative activity on cancer cell lines .

Methods of Application or Experimental Procedures

The researchers synthesized and biologically evaluated 24 new difluorinated PIB-SO derivatives. They evaluated the effect of difluorination of the aromatic ring bearing the imidazolidin-2-one moiety (Ring A) at positions 3, 5 and 2, 6 on their antiproliferative activity on four cancer cell lines .

Results or Outcomes

The concentration of the drug required to inhibit cell growth by 50% (IC50) of 3,5-PFB-SOs are over 1000 nM while most of 2,6-PFB-SOs exhibit IC50 in the nanomolar range (23-900 nM). The most potent 2,6-PFB-SOs 19, 26 and 27 arrest the cell cycle progression in G2/M phase, induce cytoskeleton disruption and impair microtubule polymerization .

Application in Polymer Research

Specific Scientific Field

The compound “4-(2-Oxoimidazolidin-1-yl)benzonitrile” has been used in the field of Polymer Research .

Summary of the Application

This compound is part of a novel family of methacrylate monomers known as 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylates. These monomers have shown significant potential in the synthesis of polymers .

Methods of Application or Experimental Procedures

The researchers synthesized and evaluated the polymerization behavior of 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate. They evaluated the effect of the imidazolidin-2-one moiety on the polymerization kinetics and the properties of the resulting polymers .

Results or Outcomes

The concentration of the monomer required to achieve a certain degree of polymerization was determined. The resulting polymers exhibited unique properties, such as improved thermal stability and mechanical strength .

Application in Prodrug Research

Specific Scientific Field

The compound “4-(2-Oxoimidazolidin-1-yl)benzonitrile” has been used in the field of Prodrug Research .

Summary of the Application

This compound is part of a novel family of prodrugs known as phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates (PAIB-SOs). These prodrugs are antimicrotubule agents that are activated by CYP1A1 .

Methods of Application or Experimental Procedures

The researchers synthesized and evaluated the cytotoxicity of PAIB-SOs in several human breast cancer cells, including hormone-independent and chemoresistant types. They also evaluated their toxicity toward chick embryos .

Results or Outcomes

The most potent PAIB-SOs arrest the cell cycle progression in G2/M phase, induce cytoskeleton disruption and impair microtubule polymerization. Moreover, their antiproliferative activity is not affected by antimicrotubule- and multidrug-resistant cell lines. Besides, they exhibit improved in vitro hepatic stability in the mouse, rat and human microsomes compared to their non-fluorinated counterparts. They also showed theoretical pharmacokinetic, physicochemical and drug-like properties suited for further in vivo assays. In addition, they exhibit low to no systemic toxicity toward chick embryos .

Future Directions

The future directions for research on “4-(2-Oxoimidazolidin-1-yl)benzonitrile” could include further studies on its synthesis, properties, and potential applications. There may also be interest in studying its mechanism of action and its interactions with other compounds .

properties

IUPAC Name

4-(2-oxoimidazolidin-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-6H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGJCVAKBVQPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597566
Record name 4-(2-Oxoimidazolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Oxoimidazolidin-1-yl)benzonitrile

CAS RN

144655-81-2
Record name 4-(2-Oxoimidazolidin-1-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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